molecular formula C23H20N4O6S B2446736 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1112026-64-8

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2446736
CAS No.: 1112026-64-8
M. Wt: 480.5
InChI Key: YTQLBHJBEDFFNY-UHFFFAOYSA-N
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Description

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic compound that features a trifluoromethyl group, a thiomorpholine ring, and a sulfonyl group

Properties

IUPAC Name

6-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-prop-2-enyl-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6S/c1-4-7-27-22(28)15-9-18-19(32-12-31-18)10-16(15)24-23(27)34-11-20-25-21(26-33-20)14-6-5-13(29-2)8-17(14)30-3/h4-6,8-10H,1,7,11-12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTQLBHJBEDFFNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CC=C)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can undergo various types of chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the chlorine position.

Scientific Research Applications

Structural Overview

The compound is characterized by a unique structure that includes:

  • A quinazolinone core
  • Oxadiazole and dioxole moieties
  • A prop-2-en-1-yl side chain

These structural features contribute to its biological activity and interaction with biological targets.

Antimicrobial Activity

Research has shown that derivatives of quinazolinones and oxadiazoles possess significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains and fungi:

  • Mechanism of Action : The presence of the oxadiazole moiety enhances the compound's ability to penetrate microbial membranes and inhibit critical metabolic pathways.
  • In Vitro Studies : In studies involving Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli), the compound demonstrated notable antimicrobial activity. For instance, derivatives with bromo or iodo substitutions showed enhanced effectiveness against bacterial strains .
  • Case Studies :
    • A study highlighted the synthesis of quinazolinone derivatives which exhibited potent antimicrobial effects. The introduction of methoxy groups was found to improve the inhibition rates against tested pathogens .
    • Another investigation focused on the synthesis of oxadiazole derivatives linked to quinazolinones, which displayed promising results against fungal infections .

Anticancer Potential

The compound's structural attributes also suggest potential applications in cancer therapy:

  • Targeting EGFR : The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer treatment. Compounds similar to this have shown IC50 values indicating effective inhibition of cell proliferation in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that several derivatives exhibited significant cytotoxic effects on cancer cells. For example, compounds derived from this class demonstrated IC50 values comparable to established anticancer agents .
  • Mechanisms of Action : The anticancer activity is believed to stem from multiple mechanisms including induction of apoptosis and inhibition of cell cycle progression via interference with DNA synthesis .

Summary of Research Findings

ApplicationMechanism/TargetKey Findings
Antimicrobial ActivityMembrane penetration & metabolic inhibitionEffective against S. aureus and E. coli; enhanced by methoxy substitutions .
Anticancer ActivityEGFR inhibition & apoptosis inductionSignificant cytotoxicity against HepG2 and MCF-7; IC50 values comparable to standard treatments .

Mechanism of Action

The mechanism of action of 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The sulfonyl group can form strong interactions with target proteins, potentially inhibiting their function. The thiomorpholine ring may also play a role in binding to specific sites on enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chlorine groups but lacks the thiomorpholine and sulfonyl groups.

    N-(3-(trifluoromethyl)phenyl)benzamide: Similar in structure but lacks the chlorine and thiomorpholine groups.

Uniqueness

6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the thiomorpholine and sulfonyl groups contribute to its bioactivity and potential as a pharmaceutical or agrochemical agent .

Biological Activity

The compound 6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(prop-2-en-1-yl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a novel derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The compound features a complex structure that includes:

  • Oxadiazole moiety : Known for various biological activities.
  • Dioxoloquinazolinone scaffold : Associated with anticancer properties.

The molecular formula is C21H18N4O4C_{21}H_{18}N_{4}O_{4} with a molecular weight of 390.4 g/mol.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. The oxadiazole derivatives are particularly noted for their ability to inhibit cancer cell proliferation. The following table summarizes key findings regarding its anticancer activity:

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-75.55Doxorubicin5.23
HCT-1161.82Doxorubicin4.50
HePG-22.86Doxorubicin4.17

The compound exhibited significant cytotoxicity against various cancer cell lines, outperforming some standard chemotherapeutics like doxorubicin in several cases .

The mechanism underlying the anticancer activity of this compound appears to involve the following pathways:

  • Induction of Apoptosis : Flow cytometry analyses indicated that the compound triggers apoptosis in cancer cells by increasing caspase activity .
  • Cell Cycle Arrest : The compound was shown to cause G1 phase arrest in MCF-7 cells, indicating its potential to disrupt the cell cycle progression .

Additional Pharmacological Activities

Beyond anticancer properties, the oxadiazole derivatives have been explored for various other biological activities:

  • Antimicrobial Activity : Some derivatives have demonstrated significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The presence of specific substituents can enhance anti-inflammatory activity.

Case Studies and Research Findings

A series of studies highlighted the diverse biological activities of oxadiazole derivatives:

  • Study on Antitumor Activity : A recent publication detailed the synthesis and evaluation of new oxadiazole derivatives as EGFR-TK inhibitors, showing promising results in inhibiting tumor growth .
  • Mechanism-Based Approaches : Research has summarized the development of 1,3,4-oxadiazole derivatives showcasing their broad spectrum of bioactivity including antimicrobial and antidiabetic effects .

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